molecular formula C17H13BrN2O3S B3539078 5-bromo-2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid

5-bromo-2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid

Cat. No.: B3539078
M. Wt: 405.3 g/mol
InChI Key: QULKIENXDUQOBF-RMKNXTFCSA-N
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Description

5-bromo-2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 5th position of the benzoic acid ring and a complex substituent at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-aminobenzoic acid to introduce the bromine atom at the 5th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-bromo-2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid lies in its complex substituent, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-2-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3S/c18-12-7-8-14(13(10-12)16(22)23)19-17(24)20-15(21)9-6-11-4-2-1-3-5-11/h1-10H,(H,22,23)(H2,19,20,21,24)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULKIENXDUQOBF-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid
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5-bromo-2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid
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5-bromo-2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid
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5-bromo-2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid
Reactant of Route 5
5-bromo-2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid
Reactant of Route 6
5-bromo-2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid

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